CDYL2 Chromodomain Antagonist Activity (IC50 = 140 nM) of the Target Compound
The target compound demonstrates antagonist activity at the recombinant human CDYL2 chromodomain with an IC50 of 140 nM [1]. It also exhibits binding affinity (Kd) to the human CBX4 chromodomain of 94 nM and to the CDYL chromodomain of 910 nM [1]. This multi-chromodomain targeting profile is documented, but comparative data for related analogs on these specific targets is not available in the public domain.
| Evidence Dimension | Antagonist activity at CDYL2 chromodomain |
|---|---|
| Target Compound Data | IC50 = 140 nM |
| Comparator Or Baseline | No comparator data available in public domain for this specific assay |
| Quantified Difference | Not calculable |
| Conditions | Recombinant human C-terminal His-tagged CDYL2 chromodomain (1 to 75 residues) expressed in Escherichia coli Rosetta BL21(DE3)pLysS, assayed by ITC [1] |
Why This Matters
This establishes the compound's baseline pharmacological activity, serving as a reference point for future structure-activity relationship (SAR) studies within the chromodomain inhibitor class.
- [1] BindingDB. BDBM50194259 (ChEMBL3939958). Binding affinity and antagonist activity data for N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide. Accessed 2026. View Source
